![molecular formula C13H11NO3 B14488780 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione CAS No. 65286-72-8](/img/structure/B14488780.png)
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-phenyl-1H-pyrrole-2,5-dione with an epoxide precursor. One common method includes the use of epichlorohydrin as the epoxide source, which reacts with the pyrrole-2,5-dione under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione exerts its effects involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Comparison with Similar Compounds
1-[(Oxiran-2-yl)methyl]-1H-indole-3-carbaldehyde: This compound also contains an epoxide ring and is used in similar synthetic applications.
Glycidyl methacrylate: Another compound with an epoxide ring, commonly used in the production of epoxy resins.
Uniqueness: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is unique due to the combination of its epoxide ring and pyrrole-2,5-dione moiety. This combination provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
65286-72-8 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)-3-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO3/c15-12-6-11(9-4-2-1-3-5-9)13(16)14(12)7-10-8-17-10/h1-6,10H,7-8H2 |
InChI Key |
WYANXPAXQGCGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=O)C=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


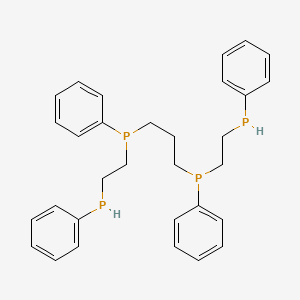
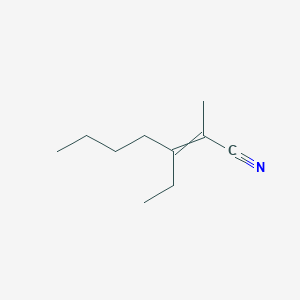
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
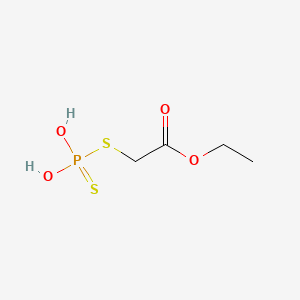
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)

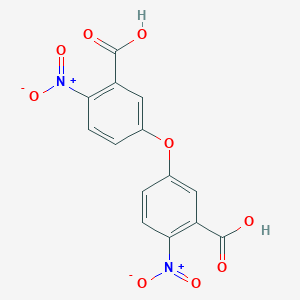
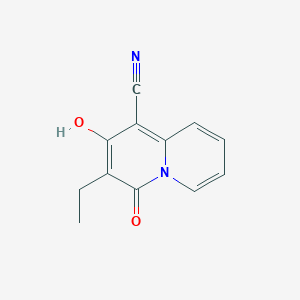
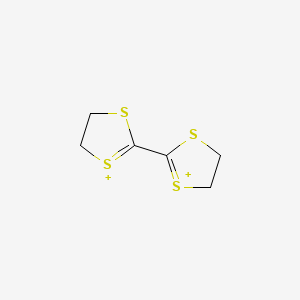
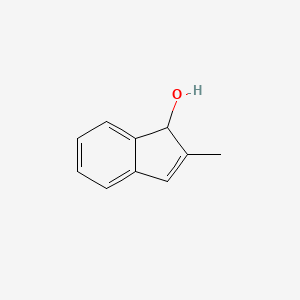
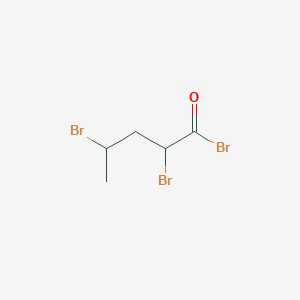
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)


